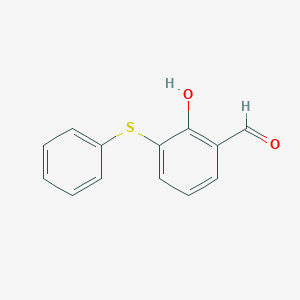
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde is an organic compound with the molecular formula C13H10O2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the second position and a phenylsulfanyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with phenylsulfanyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Hydroxy-3-(phenylsulfanyl)benzoic acid.
Reduction: 2-Hydroxy-3-(phenylsulfanyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. The compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting microbial growth. Molecular targets include superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the phenylsulfanyl group, making it less hydrophobic and potentially less active in certain biological assays.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group at the third position, affecting its reactivity and properties.
2-Hydroxy-3-methylsulfanylbenzaldehyde: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, which can influence its chemical behavior and applications.
Uniqueness
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde is unique due to the presence of both hydroxy and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. The phenylsulfanyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
185683-49-2 |
|---|---|
Fórmula molecular |
C13H10O2S |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
2-hydroxy-3-phenylsulfanylbenzaldehyde |
InChI |
InChI=1S/C13H10O2S/c14-9-10-5-4-8-12(13(10)15)16-11-6-2-1-3-7-11/h1-9,15H |
Clave InChI |
XJTRBHKUNWZTQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC(=C2O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















